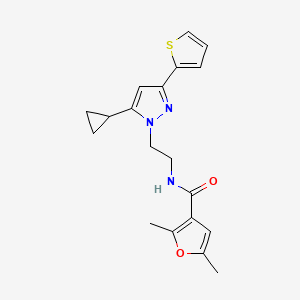

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Description

This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-2-yl moiety at position 2. The pyrazole is linked via an ethyl group to a 2,5-dimethylfuran-3-carboxamide. The cyclopropyl group may enhance metabolic stability, while the thiophene and furan rings likely contribute to π-π stacking interactions in biological systems.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-12-10-15(13(2)24-12)19(23)20-7-8-22-17(14-5-6-14)11-16(21-22)18-4-3-9-25-18/h3-4,9-11,14H,5-8H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFVWHUWJBBUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 405.5 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, and a furan moiety that may contribute to its chemical reactivity and biological interactions.

Anticancer Activity

Research indicates that pyrazole derivatives often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. The anticancer activity of related pyrazole compounds has been evaluated using various assays such as MTT and colony formation assays. Notably, certain pyrazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been widely documented. Compounds with similar structures have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, one study reported that certain pyrazole derivatives exhibited IC50 values ranging from 1.2 to 3.8 nM against COX enzymes, suggesting strong anti-inflammatory potential . The mechanism often involves the stabilization of cell membranes and inhibition of pro-inflammatory cytokines.

Antibacterial Properties

The antibacterial activity of pyrazole compounds has also been explored. In vitro studies using agar diffusion and broth microdilution methods have demonstrated that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for some derivatives were found to be comparable to standard antibiotics . This suggests a potential role for these compounds as antibiotic adjuvants or standalone therapies.

Case Study 1: Anticancer Activity

In a recent study, a series of pyrazole derivatives were synthesized and screened for anticancer activity against MCF-7 breast cancer cells. Among them, N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide showed promising results with an IC50 value of 0.08 µM, indicating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of a novel series of pyrazole derivatives using the human red blood cell (HRBC) membrane stabilization method. Compounds exhibited significant protective effects at various concentrations (100 µg to 1000 µg), highlighting their potential in treating inflammatory conditions .

Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that a related pyrazole compound effectively reduced tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .

2. Anti-inflammatory Properties

The compound's structural features suggest it may possess anti-inflammatory effects. Research into pyrazole derivatives has shown promise in reducing inflammation markers in vitro and in vivo. A specific study on pyrazole-based compounds found that they inhibited the production of pro-inflammatory cytokines, which could be beneficial for treating chronic inflammatory diseases such as rheumatoid arthritis .

Material Science Applications

1. Organic Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) has shown improved efficiency compared to traditional materials. The compound's ability to facilitate charge transport makes it a candidate for enhancing device performance .

2. Photovoltaic Cells

The compound's potential use in photovoltaic cells has also been investigated. Its ability to absorb light and convert it into electrical energy positions it as a suitable material for solar energy applications. Preliminary studies indicate that devices utilizing this compound exhibit higher power conversion efficiencies than those using conventional materials .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Thiophen-2-yl Substituents

Thiophene-containing compounds are prevalent in antimicrobial and anticancer agents. For example:

- Foroumadi et al. (2005, 2006): Synthesized quinolone derivatives with 5-bromothiophen-2-yl or 5-(methylthio)thiophen-2-yl groups. These compounds exhibited antibacterial activity, with the bromo-substituted derivatives showing higher potency against Gram-positive bacteria .

- Key Difference: The target compound replaces the quinolone core with a pyrazole, which may alter target specificity. The ethyl-linked furan carboxamide in the target compound adds a polar domain absent in Foroumadi’s analogues.

2.2 Pyrazole-Based Analogues

Pyrazole derivatives are widely studied for their kinase inhibitory and anti-inflammatory properties.

- Patent Example (): A patent describes a pyrazole derivative with a trifluoromethyl group (instead of thiophen-2-yl) at position 3.

- Activity Implications : Thiophen-2-yl’s aromaticity may enhance interactions with catalytic residues compared to bulkier substituents like trifluoromethyl.

2.3 Ethyl-Linked Heterocyclic Systems

Compounds with ethyl linkers between heterocycles are common in drug design.

- Pharmacopeial Forum (2017) : Multiple entries feature thiophen-2-yl ethylamine or ethyl ether linkers (e.g., (S)-N-propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]tetrahydronaphthalen-2-amine). These structures prioritize flexibility and solubility, whereas the target compound’s rigid furan carboxamide may reduce conformational entropy, improving target engagement .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : The thiophen-2-yl group in the target compound provides electron-rich aromaticity, which may enhance binding to enzymes requiring π-stacking (e.g., tyrosine kinases). This contrasts with Foroumadi’s bromothiophene derivatives, where halogenation increases lipophilicity but may reduce metabolic stability .

- Substituent Trade-offs : Cyclopropyl at position 5 (target) vs. trifluoromethyl (patent example) highlights a design choice between steric bulk (cyclopropyl) and electronic modulation (trifluoromethyl) .

Q & A

Q. What are the recommended synthetic pathways for preparing N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Preparation of the pyrazole intermediate via cyclocondensation of cyclopropylamine with thiophene-2-carboxaldehyde under acidic conditions.

- Step 2 : Functionalization of the pyrazole core with an ethyl linker using bromoethylamine or similar alkylating agents.

- Step 3 : Coupling the pyrazole-ethyl intermediate with 2,5-dimethylfuran-3-carboxylic acid using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended for isolating the final product.

Q. How can the structural identity and purity of this compound be validated?

Key analytical techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions and linker connectivity. For example, the thiophen-2-yl group shows characteristic aromatic protons at δ 7.2–7.8 ppm, while the cyclopropyl group exhibits distinct splitting patterns (δ 1.0–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak at m/z 394.45 (corresponding to CHNOS) .

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement ) to resolve stereochemical ambiguities, if applicable.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Enzyme inhibition : Screen against kinases or proteases (e.g., COX-2) using fluorometric or colorimetric substrates.

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies?

- Dose-response optimization : Re-test the compound under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out assay-specific artifacts.

- Metabolic stability analysis : Use hepatic microsomes (human/rat) to assess if conflicting results arise from differential metabolism.

- Target engagement studies : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets .

Q. What strategies are effective for improving its pharmacokinetic properties?

- Solubility enhancement : Synthesize prodrugs (e.g., ester derivatives) or use co-solvents (PEG 400/Cremophor EL) in preclinical formulations.

- Metabolic shielding : Introduce fluorine atoms or methyl groups at metabolically labile sites (e.g., pyrazole N-ethyl linker) to reduce CYP450-mediated oxidation .

- Bioisosteric replacement : Substitute the thiophene ring with a furan or pyridine moiety to balance lipophilicity and aqueous solubility .

Q. How can computational methods aid in understanding its mechanism of action?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases). Focus on conserved residues in ATP-binding pockets.

- MD simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to analyze conformational stability and ligand-protein interaction dynamics.

- QSAR modeling : Develop 2D/3D-QSAR models using datasets of analogous pyrazole-furan derivatives to correlate substituents with bioactivity .

Q. What experimental controls are critical in SAR (structure-activity relationship) studies?

- Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples (DMSO <0.1%).

- Isosteric analogs : Syntize derivatives with systematic modifications (e.g., cyclopropyl → isopropyl, furan → thiophene) to isolate structural contributions.

- Counter-screening : Test against unrelated targets (e.g., GPCRs) to rule out off-target effects .

Data Analysis and Optimization

Q. How should researchers address low reproducibility in synthetic yields?

- Reagent quality : Ensure anhydrous conditions for moisture-sensitive steps (e.g., coupling reactions) and use freshly distilled amines.

- Reaction monitoring : Employ TLC (silica gel 60 F) or inline IR spectroscopy to track intermediate formation.

- Scale-up protocols : Optimize stirring rate and temperature gradients during exothermic steps (e.g., cyclocondensation) to maintain consistency .

Q. What statistical approaches are recommended for analyzing dose-response data?

- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC, Hill slope, and R.

- Outlier detection : Use Grubbs’ test (α=0.05) to exclude anomalous replicates.

- Multivariate analysis : PCA (principal component analysis) to identify confounding variables (e.g., cell passage number, serum batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.